molecular formula C20H23Cl3O3 B14741968 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate CAS No. 5421-67-0

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate

Cat. No.: B14741968
CAS No.: 5421-67-0
M. Wt: 417.7 g/mol
InChI Key: DSMACWUWXMGHRZ-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be synthesized from a bicyclic terpene. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of reactions involving the starting terpene. This may include cyclization and functional group modifications.

    Attachment of the Ethyl Group: The ethyl group is introduced through a reaction with an appropriate alkylating agent.

    Introduction of the Trichlorophenoxy Group: The final step involves the reaction of the intermediate with 2-(2,4,5-trichlorophenoxy)propanoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cell Membranes: Affecting membrane integrity and function, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-:

    Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-:

Uniqueness

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

5421-67-0

Molecular Formula

C20H23Cl3O3

Molecular Weight

417.7 g/mol

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C20H23Cl3O3/c1-11(26-18-10-16(22)15(21)9-17(18)23)19(24)25-7-6-12-4-5-13-8-14(12)20(13,2)3/h4,9-11,13-14H,5-8H2,1-3H3

InChI Key

DSMACWUWXMGHRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCC1=CCC2CC1C2(C)C)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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